
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide is a derivative of phenoxazine, a compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Phenoxazines have been extensively studied due to their antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Vorbereitungsmethoden
The synthesis of N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide typically involves the oxidative cyclocondensation of 2-aminophenols . This method has been used to prepare various phenoxazine derivatives, including chandrananimycin A . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted phenoxazine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide has numerous scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells . In biology and medicine, it has been studied for its antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . Additionally, it has applications in the textile industry as a dyeing agent for silk .
Wirkmechanismus
The mechanism of action of N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide involves its interaction with various molecular targets and pathways. For example, actinomycin D, a compound containing a phenoxazine moiety, functions as an antibiotic and anticancer agent by intercalating into DNA and inhibiting RNA synthesis . The specific molecular targets and pathways involved in the action of this compound may vary depending on its application.
Vergleich Mit ähnlichen Verbindungen
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide can be compared with other phenoxazine derivatives such as actinomycin D, exfoliazone, and chandrananimycin A . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, actinomycin D is well-known for its strong antitumor properties, while chandrananimycin A has been studied for its ability to inhibit indoleamine 2,3-dioxygenase .
Eigenschaften
CAS-Nummer |
64790-25-6 |
|---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
N-(3-oxo-10,10a-dihydrophenoxazin-2-yl)acetamide |
InChI |
InChI=1S/C14H12N2O3/c1-8(17)15-10-6-11-14(7-12(10)18)19-13-5-3-2-4-9(13)16-11/h2-7,11,16H,1H3,(H,15,17) |
InChI-Schlüssel |
FUTDGMZYJWFTMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2C(=CC1=O)OC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


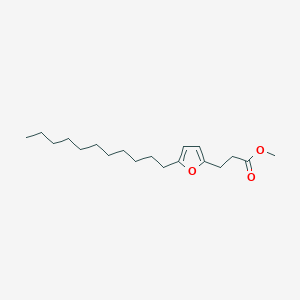
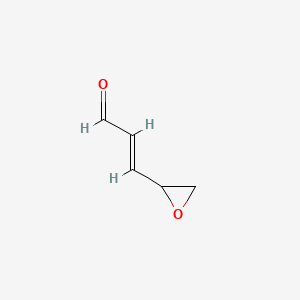
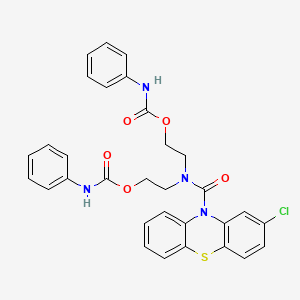
oxophosphanium](/img/structure/B14485371.png)
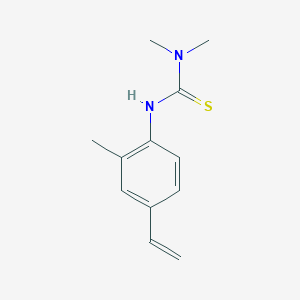
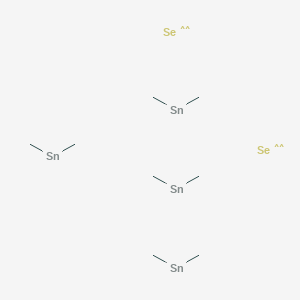
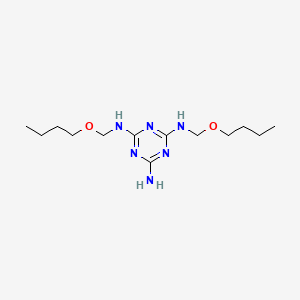
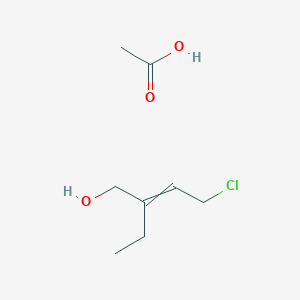
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

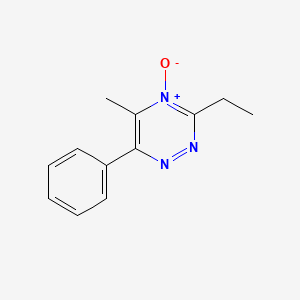
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
